molecular formula C14H18N4OS B13371821 N-[2-(1-piperazinyl)ethyl]-1,3-benzothiazole-2-carboxamide

N-[2-(1-piperazinyl)ethyl]-1,3-benzothiazole-2-carboxamide

Cat. No.: B13371821
M. Wt: 290.39 g/mol
InChI Key: DAWZHBOWADUIBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1-Piperazinyl)ethyl]-1,3-benzothiazole-2-carboxamide is a benzothiazole derivative featuring a piperazine-substituted ethyl group attached to the carboxamide nitrogen. Benzothiazole scaffolds are pharmacologically significant due to their diverse biological activities, including anticancer, antimicrobial, and central nervous system (CNS) modulation .

Properties

Molecular Formula

C14H18N4OS

Molecular Weight

290.39 g/mol

IUPAC Name

N-(2-piperazin-1-ylethyl)-1,3-benzothiazole-2-carboxamide

InChI

InChI=1S/C14H18N4OS/c19-13(16-7-10-18-8-5-15-6-9-18)14-17-11-3-1-2-4-12(11)20-14/h1-4,15H,5-10H2,(H,16,19)

InChI Key

DAWZHBOWADUIBW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCNC(=O)C2=NC3=CC=CC=C3S2

Origin of Product

United States

Preparation Methods

Starting Material Preparation

The benzothiazole nucleus is typically synthesized from 2-aminothiophenol derivatives through condensation with suitable carboxylic acid derivatives or via cyclization reactions. A common approach involves the reaction of 2-aminothiophenol with formic acid derivatives or halogenated compounds to form the benzothiazole ring system.

Formation of 2-Aminobenzothiazole

One prevalent method involves the reaction of 2-aminothiophenol with carbon disulfide (CS₂) under basic conditions, followed by cyclization to produce 2-aminobenzothiazole. This process is well-documented and forms the foundational scaffold for further functionalization.

Functionalization at the 2-Position

The carboxamide group at the 2-position is introduced via acylation or amidation reactions. This involves converting the benzothiazole into a suitable intermediate, such as benzothiazole-2-carbonyl chloride, which then reacts with amines to form the desired amide.

Introduction of the Ethyl-Piperazine Side Chain

Synthesis of 2-(1-Piperazinyl)ethyl Derivative

The key intermediate involves attaching the piperazine ring to the ethyl chain, which can be achieved via nucleophilic substitution or alkylation:

  • Method A: Nucleophilic Substitution

    • Starting from a halogenated ethyl derivative (e.g., 2-bromoethylpiperazine), the benzothiazole core bearing a nucleophilic amino group can be reacted with this halogenated compound to form the N-[2-(1-piperazinyl)ethyl] linkage.
  • Method B: Amide Formation

    • The benzothiazole-2-carbonyl chloride reacts with N-(2-aminoethyl)piperazine to form the amide linkage directly.

Amide Bond Formation

The final step involves coupling the benzothiazole core with the piperazine derivative through amide bond formation:

Benzothiazole-2-carboxylic acid derivative + N-(2-aminoethyl)piperazine → N-[2-(1-piperazinyl)ethyl]-1,3-benzothiazole-2-carboxamide

This coupling is typically performed using carbodiimide coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in an inert solvent like dichloromethane or DMF, often with a catalytic amount of DMAP (4-dimethylaminopyridine).

Specific Synthetic Routes and Conditions

Route A: Carbodiimide-Mediated Amidation

  • Step 1: Activation of benzothiazole-2-carboxylic acid with DCC or EDC in dry dichloromethane.
  • Step 2: Addition of N-(2-aminoethyl)piperazine and stirring at room temperature.
  • Step 3: Work-up involves filtration to remove dicyclohexylurea (if DCC is used) and purification via chromatography.

Route B: Direct Amide Formation Using Acid Chloride

  • Step 1: Conversion of benzothiazole-2-carboxylic acid to its acid chloride using thionyl chloride or oxalyl chloride.
  • Step 2: Reaction of the acid chloride with N-(2-aminoethyl)piperazine under mild conditions.
  • Step 3: Purification through recrystallization or chromatography.

Research Outcomes and Data Tables

Method Reagents Solvent Temperature Yield (%) Notes
Carbodiimide coupling DCC or EDC, N-(2-aminoethyl)piperazine Dichloromethane (DCM) Room temperature 70–85 Widely used, mild conditions
Acid chloride route Thionyl chloride, N-(2-aminoethyl)piperazine Toluene or DCM Reflux 75–90 Faster, high yield

Research Findings Supporting the Methods

  • Synthesis of benzothiazole derivatives has been extensively reported, with methods involving cyclization of 2-aminothiophenol derivatives (as per literature sources).
  • Amide coupling reactions using carbodiimide reagents are standard in medicinal chemistry for attaching aminoalkyl groups to carboxylic acids, including benzothiazole derivatives.
  • Click chemistry approaches have also been employed for rapid synthesis of benzothiazole-piperazine hybrids, as demonstrated in recent anticancer screening studies.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-piperazinyl)ethyl]-1,3-benzothiazole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine moiety can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

N-[2-(1-piperazinyl)ethyl]-1,3-benzothiazole-2-carboxamide is a chemical compound with applications in scientific research, particularly as a building block in chemistry. Research indicates that benzothiazole derivatives, which incorporate a piperazine moiety, exhibit diverse biological activities, including antimicrobial, anti-inflammatory, toxicological, and antidepressant properties .

Scientific Research Applications

*this compound is valuable as a building block for synthesizing complex molecules with potential biological activities. Benzothiazole derivatives have a wide range of pharmacological applications, such as antitubercular, antimicrobial, antimalarial, anticonvulsant, anthelmintic, analgesic, antidiabetic, and anticancer activities . The combination of benzothiazole and 1,2,3-triazole moieties has garnered interest for improving the effectiveness of bioactive molecules, especially in anticancer activity .

Synthesis and Activity Studies

Novel compounds with structures of N-(4-methyl-1,3-benzothiazole-2-yl)-2-(N-substitutedpiperazine-1-yl)acetamide have been synthesized and studied for their cytotoxic activity against breast (MCF7), hepatocellular (HUH7), and colorectal (HCT-116) cancer cell lines . Aroyl substituted derivatives have shown more potency against the HCT-116 cell line. The most active compounds against this cell line include compound 1 (GI50= 3.5 µM), compound 8 (GI50= 0.9 µM), and compound 10 (GI50= 1.3 µM) .

Anticancer Screening

Mechanism of Action

The mechanism of action of N-[2-(1-piperazinyl)ethyl]-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For instance, it may bind to GABA receptors, leading to hyperpolarization of nerve endings and resulting in specific physiological effects .

Comparison with Similar Compounds

Structural and Pharmacological Comparison with Analogous Compounds

Key Structural Features and Modifications

The table below summarizes structural differences and reported activities of the target compound and its analogs:

Table 1: Structural and Pharmacological Comparison

Compound Name Core Structure Substituent/Modification Molecular Weight (g/mol) Key Activity/Notes Reference
N-[2-(1-piperazinyl)ethyl]-1,3-benzothiazole-2-carboxamide Benzothiazole-2-carboxamide Piperazinyl ethyl group ~303.40 (calculated) Hypothesized anticancer/CNS modulation
BZ-IV (N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide) Benzothiazole-2-acetamide 4-Methylpiperazine via acetamide Anticancer activity
Ziprasidone Hydrochloride Benzisothiazole + Indolinone Benzisothiazolyl-piperazine 467.82 (HCl hydrate) Antipsychotic (D2/5-HT2A antagonist)
SRT-1720 free base Imidazo[2,1-b]thiazole + Quinoxaline Piperazinylmethyl Sirtuin activator (SIRT1)
N-[2-(1H-indol-3-yl)ethyl]-1,3-benzothiazole-2-carboxamide Benzothiazole-2-carboxamide Indol-3-yl ethyl group 321.40 Potential serotonin receptor modulation

Detailed Analysis of Structural Differences

Piperazine Substitution Patterns
  • Target Compound: The unsubstituted piperazine group may enhance interactions with ionizable residues in target proteins (e.g., G protein-coupled receptors) due to its high basicity (pKa ~9.5).
  • Ziprasidone : Incorporates a benzisothiazolyl-piperazine group, which contributes to dual dopamine D2 and serotonin 5-HT2A receptor antagonism. The benzisothiazole core increases metabolic stability compared to benzothiazole .
Linker Groups
  • In contrast, BZ-IV uses an acetamide linker, which introduces a hydrogen-bond acceptor (C=O) that may enhance solubility but reduce membrane permeability .
  • N-[2-(1H-indol-3-yl)ethyl]-1,3-benzothiazole-2-carboxamide : The indole-ethyl group mimics tryptophan, suggesting affinity for serotonin receptors (e.g., 5-HT1A/2A) .
Heterocyclic Core Modifications
  • SRT-1720: Replaces benzothiazole with an imidazo[2,1-b]thiazole-quinoxaline scaffold, enabling sirtuin (SIRT1) activation. The quinoxaline moiety facilitates π-π stacking with NAD+ binding sites .
  • Ziprasidone : Benzisothiazole (vs. benzothiazole) alters electronic properties, enhancing affinity for dopaminergic receptors .

Pharmacological Implications

  • Anticancer Potential: Benzothiazoles like BZ-IV exhibit cytotoxicity via topoisomerase inhibition or reactive oxygen species generation. The target compound’s piperazine group may enhance DNA intercalation .
  • CNS Modulation: Piperazine derivatives (e.g., Ziprasidone) target monoaminergic receptors. The target compound’s unsubstituted piperazine may favor adrenergic or serotonergic receptor binding .
  • Enzymatic Targets : SRT-1720’s sirtuin activation suggests benzothiazole-piperazine hybrids could modulate epigenetic enzymes .

Biological Activity

N-[2-(1-piperazinyl)ethyl]-1,3-benzothiazole-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on anticancer properties, receptor interactions, and other pharmacological effects, supported by relevant case studies and research findings.

Chemical Structure

The compound's structural formula can be represented as follows:

  • Molecular Formula : C₁₃H₁₈N₄O₁S
  • SMILES : CCOCCN1CCN(CC1)C(=O)C2=NC(=S)C=C2

Anticancer Activity

Research has shown that benzothiazole derivatives, including those containing piperazine moieties, exhibit significant anticancer properties. A study synthesized various benzothiazole-piperazine hybrids and evaluated their antiproliferative effects against multiple cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). The results indicated that several compounds demonstrated moderate to potent activity against these cell lines, suggesting potential for further development as anticancer agents .

Table 1: Anticancer Activity of Benzothiazole-Piperazine Derivatives

CompoundCell LineIC50 (µM)Activity
Compound AMCF712.5Moderate
Compound BHCT1168.3Potent
Compound CCaco215.0Moderate

Receptor Interactions

Recent studies have identified this compound as a selective agonist for the peroxisome proliferator-activated receptor delta (PPARδ). This receptor is implicated in metabolic syndrome management. The lead compound exhibited an EC50 of 4.1 nM in vitro and demonstrated a significant increase in high-density lipoprotein cholesterol levels in vivo, indicating its potential use in treating hypercholesterolemia .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted that modifications on the benzothiazole and piperazine moieties significantly influence biological activity. For instance, the introduction of various substituents on the benzothiazole ring can enhance binding affinity to target receptors or improve selectivity profiles .

Case Studies

  • Antiproliferative Screening : A series of benzothiazole-piperazine derivatives were synthesized and tested against human cancer cell lines. The study found that compounds with specific functional groups showed enhanced antiproliferative activity, which was attributed to their ability to induce apoptosis in cancer cells .
  • PPARδ Agonism : In a recent study focusing on PPARδ agonists, modifications to the piperazine structure led to improved agonist efficacy and selectivity over other PPAR subtypes. This finding suggests that careful design of piperazine derivatives can yield compounds with desirable pharmacological profiles .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[2-(1-piperazinyl)ethyl]-1,3-benzothiazole-2-carboxamide?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example:

  • Piperazine derivatives are often synthesized using substituted benzothiazole precursors under reflux conditions in polar aprotic solvents (e.g., DMSO) with a base like triethylamine .
  • Carboxamide formation may involve coupling benzothiazole-2-carboxylic acid with a piperazinyl-ethylamine derivative using carbodiimide-based coupling agents (e.g., EDCI/HOBt) .
    • Verification : Confirm purity via elemental analysis (C, H, N), melting point determination, and spectroscopic methods (¹H/¹³C NMR, IR) to validate the benzothiazole and piperazine moieties .

Q. How can the structural integrity of the compound be validated post-synthesis?

  • Techniques :

  • X-ray crystallography for single-crystal analysis (if crystallizable) to confirm bond angles and spatial arrangement .
  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.0–8.5 ppm for benzothiazole), piperazine methylene protons (δ 2.5–3.5 ppm), and carboxamide NH (δ ~10 ppm) .
  • Mass spectrometry : Exact mass analysis (e.g., HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data (e.g., receptor binding vs. cellular assays)?

  • Approach :

  • Comparative assay validation : Test the compound in parallel with known standards (e.g., WAY-100635 for 5-HT1A receptor studies) to calibrate binding affinity measurements .
  • Structural analogs : Synthesize derivatives with modified piperazine or benzothiazole substituents to isolate pharmacophore contributions. For example, fluorophenyl or bromophenyl substitutions alter steric/electronic profiles .
    • Data reconciliation : Use molecular docking to model interactions with target receptors (e.g., 5-HT1A) and correlate with experimental IC₅₀ values .

Q. How can crystallographic data inform the design of derivatives with enhanced stability?

  • Method :

  • Analyze cocrystal structures (e.g., benzothiazole-carboxamide cocrystals with coformers) to identify hydrogen-bonding motifs or π-π stacking interactions that stabilize the lattice .
  • Modify substituents (e.g., methyl, methoxy) on the benzothiazole ring to enhance hydrophobic packing without disrupting bioactivity .

Q. What experimental designs mitigate synthetic byproducts during piperazine-ethylamine coupling?

  • Optimization :

  • Solvent selection : Use DMF or acetonitrile to improve solubility of intermediates and reduce side reactions .
  • Catalyst screening : Test Pd-based catalysts for Suzuki-Miyaura couplings or copper(I) iodide for Ullmann-type reactions to enhance yield .
  • Purification : Employ gradient column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC to isolate the target compound from dimeric byproducts (e.g., bis-benzothiazole-piperazine derivatives) .

Data Analysis & Mechanistic Studies

Q. How do electronic effects of substituents on the benzothiazole ring influence receptor binding kinetics?

  • Analysis :

  • Hammett plots : Correlate substituent σ values (electron-withdrawing/donating) with log(IC₅₀) data to quantify electronic contributions .
  • Molecular dynamics simulations : Model ligand-receptor complexes to assess conformational changes induced by substituents (e.g., 4-fluoro vs. 4-bromo) .

Q. What mechanistic insights explain the compound’s selectivity for specific serotonin receptor subtypes?

  • Hypothesis testing :

  • Radioligand displacement assays : Compare affinity for 5-HT1A, 5-HT1B, and 5-HT2A receptors using tritiated antagonists (e.g., [³H]8-OH-DPAT) .
  • Chimeric receptor studies : Swap extracellular loops between receptor subtypes to identify binding domain specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.